molecular formula C32H28FNO9S3 B412816 TETRAMETHYL 6'-(3-FLUOROBENZOYL)-5',5',8'-TRIMETHYL-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE

TETRAMETHYL 6'-(3-FLUOROBENZOYL)-5',5',8'-TRIMETHYL-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE

Cat. No.: B412816
M. Wt: 685.8g/mol
InChI Key: QQASCOOADKLMIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetramethyl 6’-[(3-fluorophenyl)carbonyl]-5’,5’,8’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetramethyl 6’-[(3-fluorophenyl)carbonyl]-5’,5’,8’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the quinoline core: This can be achieved through a Pfitzinger reaction, where an isatin reacts with an aromatic aldehyde in the presence of a base.

    Spirocyclization: The quinoline derivative undergoes spirocyclization with a dithiole compound under acidic conditions to form the spiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline] core.

    Introduction of the fluorophenyl group: This step involves the acylation of the spiro compound with 3-fluorobenzoyl chloride in the presence of a Lewis acid catalyst.

    Esterification: The final step is the esterification of the carboxylic acid groups with methanol in the presence of a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 6’-[(3-fluorophenyl)carbonyl]-5’,5’,8’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Tetramethyl 6’-[(3-fluorophenyl)carbonyl]-5’,5’,8’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Tetramethyl 6’-[(3-fluorophenyl)carbonyl]-5’,5’,8’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Tetramethyl 6’-[(3-fluorophenyl)carbonyl]-5’,5’,8’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can be compared with similar compounds such as:

    Spiro[1,3-dithiole-2,1’-quinoline] derivatives: These compounds share a similar core structure but lack the fluorophenyl and ester groups.

    Fluorophenylquinoline derivatives: These compounds contain the fluorophenyl group but lack the spiro and ester functionalities.

The uniqueness of Tetramethyl 6’-[(3-fluorophenyl)carbonyl]-5’,5’,8’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate lies in its combination of multiple functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C32H28FNO9S3

Molecular Weight

685.8g/mol

IUPAC Name

tetramethyl 6'-(3-fluorobenzoyl)-5',5',8'-trimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C32H28FNO9S3/c1-15-11-12-18-19(13-15)34(26(35)16-9-8-10-17(33)14-16)31(2,3)25-20(18)32(21(27(36)40-4)22(44-25)28(37)41-5)45-23(29(38)42-6)24(46-32)30(39)43-7/h8-14H,1-7H3

InChI Key

QQASCOOADKLMIR-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C3=C(C(N2C(=O)C4=CC(=CC=C4)F)(C)C)SC(=C(C35SC(=C(S5)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(C(N2C(=O)C4=CC(=CC=C4)F)(C)C)SC(=C(C35SC(=C(S5)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC

Origin of Product

United States

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